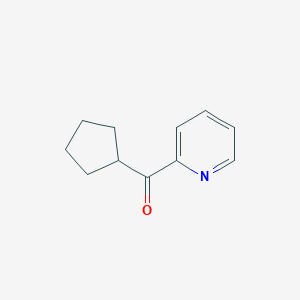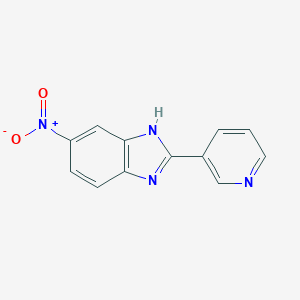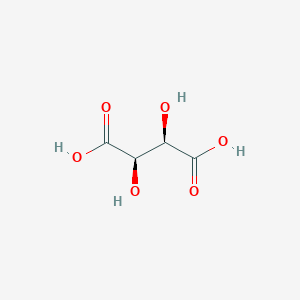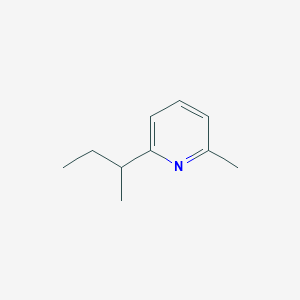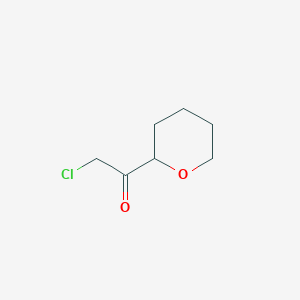
乙酮,2-氯-1-(四氢-2H-吡喃-2-基)-(9CI)
货号 B116268
CAS 编号:
141061-07-6
分子量: 162.61 g/mol
InChI 键: FMSSLEJLVMFYLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI)” is a chemical compound with the molecular formula C14H22BClN2O3 . It is also known by other names such as “2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole” and “2-CHLORO-1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-IMIDAZOLE-5-BORONIC ACID PINACOL ESTER” among others .
Molecular Structure Analysis
The molecular weight of this compound is 312.60 g/mol . The IUPAC name is "2-chloro-1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole" . The InChI string and the Canonical SMILES representation are also available .科学研究应用
合成与化学反应
- 多环结构的开发:开发了一种合成稠合四氢呋喃[3,2-c]吡喃并[2,3-b]色烯衍生物的新策略,这些衍生物是许多天然产物结构的组成部分(Someswarao 等人,2018)。
- 阿赫马托维奇重排应用:由 1-(呋喃-2-基)乙酮合成的 2-氯-1-(呋喃-2-基)乙醇的氧化导致 2-(氯甲基)-6-羟基-2H-吡喃-3 (6H)-酮的产生,表明阿赫马托维奇重排在合成化学中的效用(Gerçek, 2007)。
药物化学与治疗学
- 阿尔茨海默病研究:衍生自乙酮、2-氯-1-(四氢-2H-吡喃-2-基)的化合物显示出作为阿尔茨海默病治疗的多效他克林类似物的潜力,具有神经保护和抗胆碱酯酶特性(García-Font 等人,2016)。
材料科学的荧光团开发
- 创新的烟腈衍生物:开发了一种合成一类新的多官能化烟腈的方案,该烟腈结合了芘和芴部分,由于其强烈的蓝绿色荧光发射,在材料科学中具有潜在应用(Hussein 等人,2019)。
属性
IUPAC Name |
2-chloro-1-(oxan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-5-6(9)7-3-1-2-4-10-7/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSSLEJLVMFYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) | |
CAS RN |
141061-07-6 | |
| Record name | 2-chloro-1-(oxan-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Tetrahydropyran-2-carboxylic acid (3.3g) in dry dichloromethane (60ml) was treated with oxalyl chloride (4.8g, 3.3ml) and DMF (2-3 drops). After the initial effervescence had ceased the mixture was left for a further 1h at ambient temperature. The solvent and excess oxalyl chloride were removed in vacuo and the resultant oil [vmax (CH2Cl2)1830cm-1 ] was dissolved in dichloromethane (20ml). This acid chloride solution was then added dropwise to a freshly prepared ethereal solution of diazomethane (ca 2 fold excess) cooled to 0-5° C., t.l.c. analysis (60% ethyl acetate in hexane) showed a single mobile spot, i.r. spectrum of a sample showed clean conversion to the diazoketone [vmax (CH2Cl2) 2100cm-1 ]. Hydrogen chloride gas was bubbled through the solution until no further starting material was observed by t.l.c. The mixture was washed with brine, dried and the solvent removed in vacuo and the residue purified by flash chromatography on silica gel. The title compound was obtained as a pale yellow oil, (2.8g, 68%); vmax (CH2Cl2) 1740cm-1 ; δH (CDCl3) 1.4-1.7 (4H, m), 1.91-1.98 (2H, m), 3.42-3.53 (1H, m), 3.95-4.07 (2H, m) and 4.48 (2H, s) [Mass spectrum: +ve ion (NH3), MH+ (163), MNH4+ (180)].




[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Synthesis routes and methods II
Procedure details


Tetrahydropyran-2-carboxylic acid (3.3 g) in dry dichloromethane (60 ml) was treated with oxalyl chloride (4.8 g, 3.3 ml) and DMF (2-3 drops). After the initial effervescence had ceased the mixture was left for a further 1 h at ambient temperature. The solvent and excess oxalyl chloride were removed in vacuo and the resultant oil (νmax (CH2Cl2)1830 cm-1 ] was dissolved in dichloromethane (20 ml). This acid chloride solution was then added dropwise to a freshly prepared ethereal solution of diazomethane (ca 2 fold excess) cooled to 0-5° C, t.l.c. analysis (60% ethyl acetate in hexane) showed a single mobile spot, i.r. spectrum of a sample showed clean conversion to the diazoketone [νmax (CH2Cl2) 2100 cm-1 ]. Hydrogen chloride gas was bubbled through the solution until no further starting material was observed by t.l.c. The mixture was washed with brine, dried and the solvent removed in vacuo and the residue purified by flash chromatography on silica gel. The title compound was obtained as a pale yellow oil, (2.8 g, 68%); νmax (CH2Cl2) 1740 cm-1 ; δH (CDCl3) 1.4-1.7 (4 H, m), 1.91-1.98 (2 H, m), 3.42-3.53 (1 H, m), 3.95-4.07 (2 H, m) and 4.48 (2 H, s) [Mass spectrum: +ve ion (NH3), MH+ (163), MNH4+ (180)].



Synthesis routes and methods III
Procedure details






Name
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

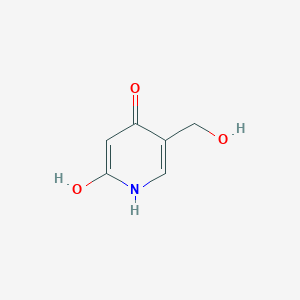

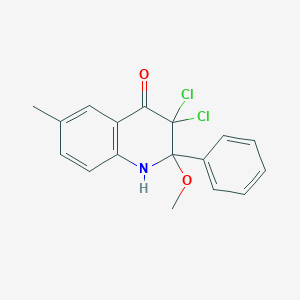
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
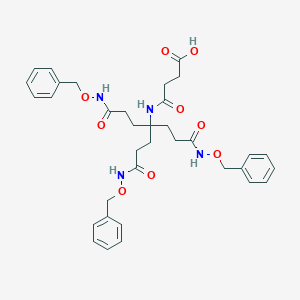
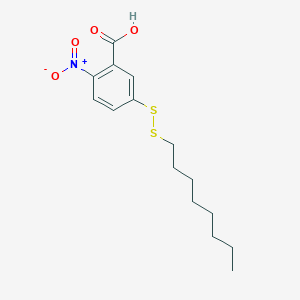
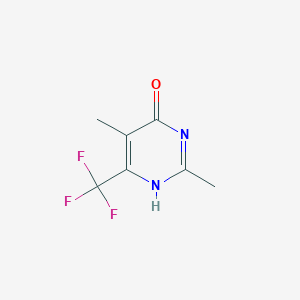
![Ethyl 4-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B116212.png)

![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
